

L-Gulono-1,4-lactone-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **L-Gulono-1,4-lactone-13C6**

Cat. No.: **B15553128**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **L-Gulono-1,4-lactone-13C6**, a stable isotope-labeled key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C). This document details its chemical properties, its role in metabolic pathways, and its applications in research, particularly in metabolic flux analysis and as an internal standard for quantitative mass spectrometry.

Introduction

L-Gulono-1,4-lactone-13C6 is the uniformly carbon-13 labeled form of L-Gulono-1,4-lactone. As a stable isotope-labeled compound, it is chemically identical to its unlabeled counterpart but possesses a greater mass due to the replacement of 12C atoms with 13C atoms. This mass difference allows it to be distinguished and quantified by mass spectrometry, making it an invaluable tool for researchers studying the biosynthesis of vitamin C and related metabolic pathways.

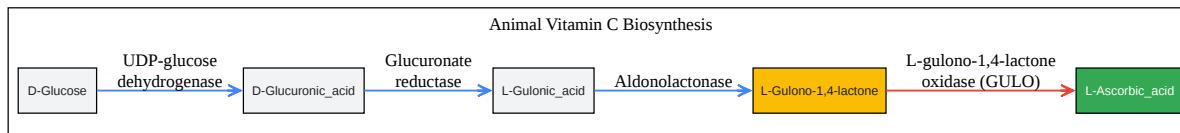
L-Gulono-1,4-lactone is the substrate for the enzyme L-gulono-1,4-lactone oxidase (GULO), which catalyzes the final step in the biosynthesis of L-ascorbic acid in most animals.^[1] Notably, humans and some other primates lack a functional GULO enzyme, making dietary intake of vitamin C essential.^[2] In plants, L-ascorbic acid is synthesized through a different primary pathway, though evidence suggests that components of the animal pathway may also be present.^[3]

Chemical and Physical Properties

The general chemical and physical properties of L-Gulono-1,4-lactone are well-established. While specific data for the ¹³C₆-labeled variant may vary slightly, the properties of the unlabeled compound provide a strong reference.

Property	Value	Reference
Molecular Formula	¹³ C ₆ H ₁₀ O ₆	[4]
Molecular Weight	184.1 g/mol	[4]
Appearance	White to off-white crystalline powder	[5]
Melting Point	182-190 °C	[5]
Optical Rotation	[a]D ²⁰ = +51° to +58° (c=4 in H ₂ O)	[5]
Solubility	Soluble in DMSO (36 mg/mL), slightly soluble in Methanol	[1][6]
Storage Conditions	Store at -20°C, protect from light	[7]

A certificate of analysis for the end product, L-Ascorbic Acid-¹³C₆, indicates an isotopic purity of >95%, with the ¹³C₆ isotopologue being the most abundant.[6] It is reasonable to expect a similar high level of isotopic enrichment for the precursor, L-Gulono-1,4-lactone-¹³C₆, from commercial suppliers.

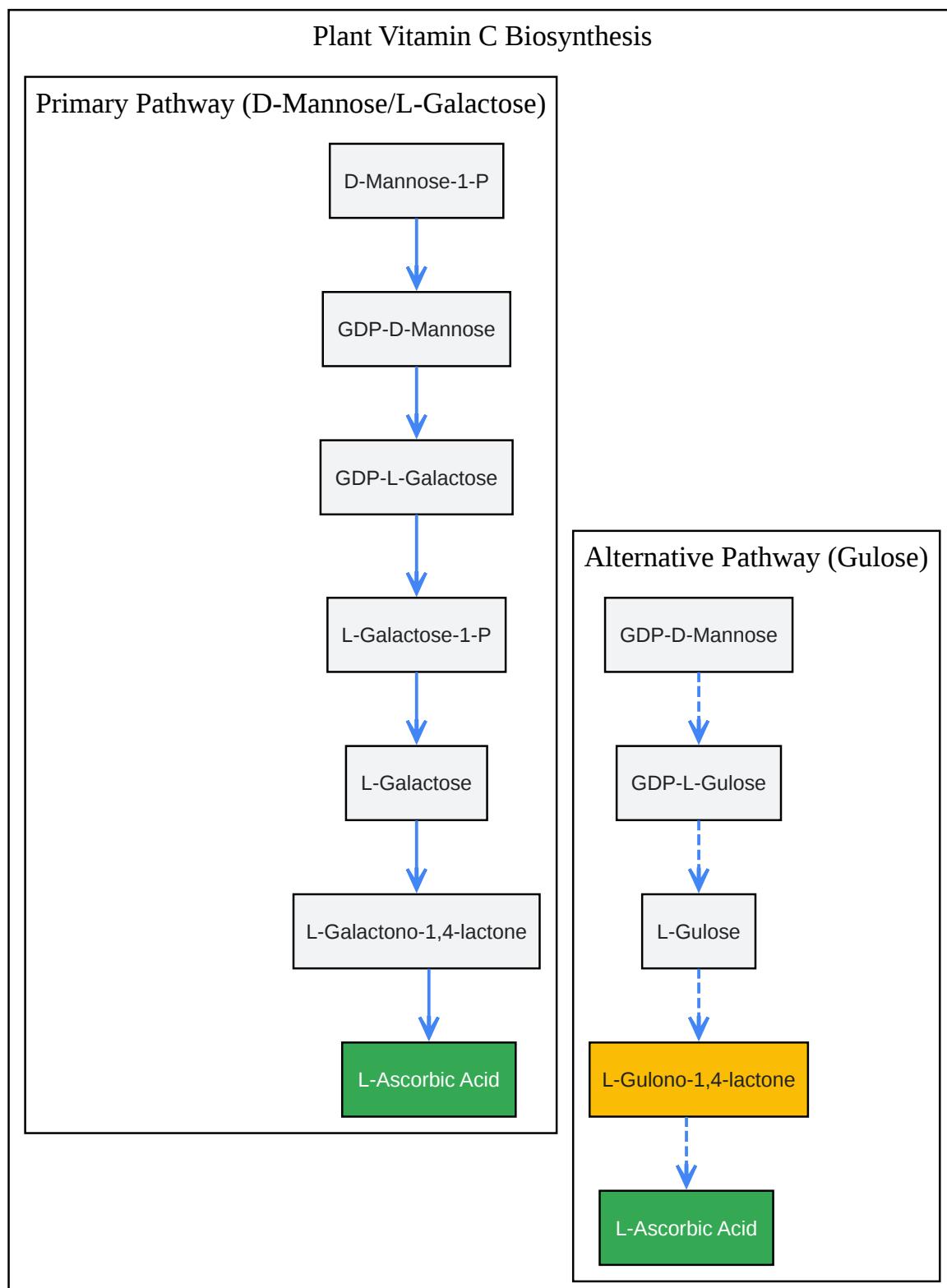

Biosynthetic Pathways

L-Gulono-1,4-lactone is a central intermediate in the animal pathway for vitamin C biosynthesis and is also relevant in alternative plant pathways.

Animal Vitamin C Biosynthesis Pathway

In animals capable of synthesizing vitamin C, the pathway begins with D-glucose and proceeds through several enzymatic steps to produce L-ascorbic acid. L-Gulono-1,4-lactone is the

immediate precursor to L-ascorbic acid.



[Click to download full resolution via product page](#)

Animal Vitamin C Biosynthesis Pathway

Plant Vitamin C Biosynthesis Pathways

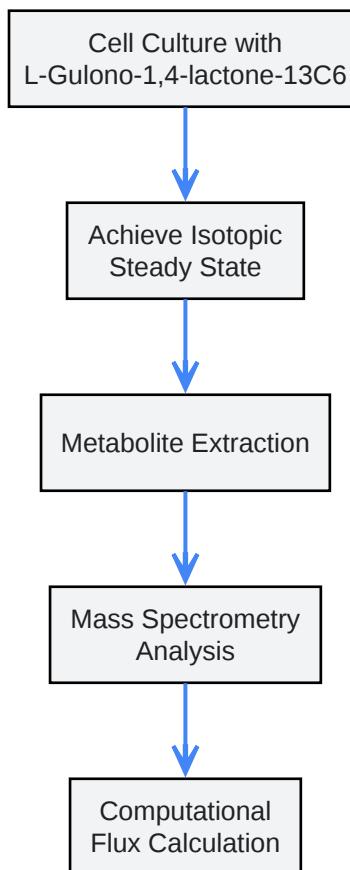
The primary route for vitamin C synthesis in plants is the D-mannose/L-galactose pathway. However, alternative pathways, including one involving L-gulono-1,4-lactone, are also proposed to exist.[8]

[Click to download full resolution via product page](#)

Plant Vitamin C Biosynthesis Pathways

Experimental Protocols

Chemical Synthesis of L-Gulono-1,4-lactone-13C6


A specific, detailed chemical synthesis protocol for **L-Gulono-1,4-lactone-13C6** is not readily available in the public domain. The synthesis of uniformly 13C-labeled carbohydrates is a complex process often involving multiple enzymatic and chemical steps, starting from a 13C-labeled precursor such as [U-13C]-glucose. Researchers requiring this compound typically rely on commercial suppliers specializing in stable isotope-labeled compounds.

Application in Metabolic Flux Analysis (MFA)

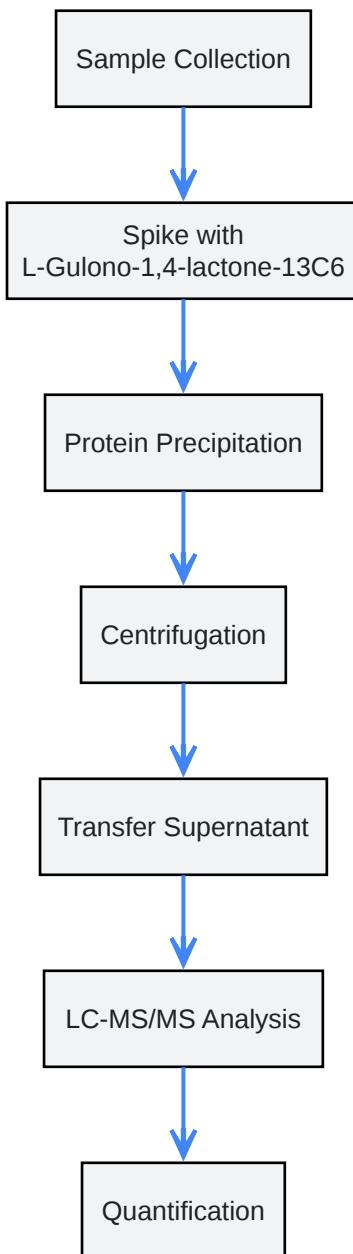
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the *in vivo* rates of metabolic reactions.^[9] **L-Gulono-1,4-lactone-13C6** can be used as a tracer to study the flux through the vitamin C biosynthesis pathway.

General Workflow for 13C-MFA:

- Cell Culture: Grow cells in a medium where the standard carbon source is replaced with **L-Gulono-1,4-lactone-13C6** or a precursor that will be converted to it.
- Isotopic Steady State: Allow the cells to grow for a sufficient period to reach an isotopic steady state, where the distribution of 13C in the metabolites is stable.
- Metabolite Extraction: Harvest the cells and extract the intracellular metabolites.
- Mass Spectrometry Analysis: Analyze the extracted metabolites using mass spectrometry (e.g., LC-MS/MS or GC-MS) to determine the mass isotopomer distribution of key metabolites in the pathway.
- Flux Calculation: Use computational models to fit the measured mass isotopomer distributions to a metabolic network model, thereby calculating the metabolic fluxes.

[Click to download full resolution via product page](#)

13C-Metabolic Flux Analysis Workflow


Use as an Internal Standard in LC-MS/MS Quantification of Vitamin C

Stable isotope-labeled internal standards are crucial for accurate quantification in mass spectrometry, as they can correct for variations in sample preparation, matrix effects, and instrument response.[10] While a protocol for **L-Gulono-1,4-lactone-13C6** is not explicitly detailed, the following protocol for Vitamin C-13C6 can be adapted for the analysis of L-Gulono-1,4-lactone.[11]

Sample Preparation and Analysis Workflow:

- Sample Collection: Collect biological samples (e.g., serum, cell culture media).

- Internal Standard Spiking: Add a known amount of **L-Gulono-1,4-lactone-13C6** to each sample.
- Protein Precipitation: Add a precipitating agent (e.g., trichloroacetic acid) to remove proteins.
- Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
- Supernatant Transfer: Transfer the supernatant to an analysis vial.
- LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system for separation and detection.
- Quantification: Quantify the unlabeled L-Gulono-1,4-lactone by comparing its peak area to that of the labeled internal standard.

[Click to download full resolution via product page](#)

Internal Standard Workflow for Quantification

Conclusion

L-Gulono-1,4-lactone-13C6 is a critical research tool for scientists and drug development professionals investigating vitamin C biosynthesis and related metabolic pathways. Its use in ¹³C-metabolic flux analysis allows for the detailed elucidation of metabolic pathway dynamics, while its application as an internal standard in mass spectrometry ensures accurate and

reliable quantification of its unlabeled counterpart. While detailed synthetic protocols are proprietary to specialized chemical suppliers, the experimental workflows for its application are well-established, enabling researchers to leverage this powerful tool to advance our understanding of cellular metabolism and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Gulono-1,4-lactone-13C6 | LGC Standards [lgcstandards.com]
- 2. Vitamin C - Wikipedia [en.wikipedia.org]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. lgcstandards.com [lgcstandards.com]
- 7. aapep.bocsci.com [aapep.bocsci.com]
- 8. Vitamin C in Plants: From Functions to Biofortification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- To cite this document: BenchChem. [L-Gulono-1,4-lactone-13C6: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553128#what-is-l-gulono-1-4-lactone-13c6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com